molecular formula C22H16O6S B2901721 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate CAS No. 929514-51-2

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Cat. No.: B2901721
CAS No.: 929514-51-2
M. Wt: 408.42
InChI Key: VVARJZSBNYRYLM-BKUYFWCQSA-N
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Description

(Z)-2-(2-Methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-methoxybenzylidene group at the C2 position and a benzenesulfonate ester at the C6 position. Aurones, a subclass of flavonoids, are notable for their planar structure and conjugated π-system, which enable interactions with biological targets such as tubulin and kinases . The (Z)-configuration of the benzylidene moiety is critical for maintaining bioactivity, as geometric isomerism significantly impacts binding affinity to molecular targets like the colchicine-binding site on tubulin .

This compound’s benzenesulfonate group enhances solubility and bioavailability compared to non-sulfonated analogs, while the 2-methoxy substituent on the benzylidene ring may contribute to improved metabolic stability and target selectivity .

Properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-26-19-10-6-5-7-15(19)13-21-22(23)18-12-11-16(14-20(18)27-21)28-29(24,25)17-8-3-2-4-9-17/h2-14H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVARJZSBNYRYLM-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio-substituted benzofuran derivatives.

Scientific Research Applications

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives share a common benzofuran-3(2H)-one scaffold but differ in substituents at the C2 benzylidene and C6 positions. Below is a comparative analysis of key analogs:

Key Findings:

Substituent Effects on Bioactivity :

  • The 2-methoxybenzylidene group in the target compound likely confers comparable or superior tubulin-binding affinity to analogs like 5b (pyridin-4-yl derivative), as methoxy groups enhance hydrophobic interactions with the colchicine-binding pocket . In contrast, bulkier substituents (e.g., 5-methylfuran-2-yl) reduce activity due to steric hindrance.
  • Sulfonate vs. Ether/Oxy Groups : Benzenesulfonate esters (target compound) improve aqueous solubility over ether-linked substituents (e.g., 2,6-dichlorobenzyloxy in 5b), which may enhance bioavailability but reduce membrane permeability.

Selectivity and Toxicity: Analogs with methanesulfonate groups (e.g., ) exhibit lower hERG channel inhibition compared to benzenesulfonates, suggesting a trade-off between solubility and cardiac safety.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for aurones, involving Claisen-Schmidt condensation of benzofuran-3(2H)-one with 2-methoxybenzaldehyde, followed by sulfonation at C6. This contrasts with pyrazole-based analogs (e.g., 7h), which require multi-step heterocyclic ring formation.

Structural Characterization :

  • Tools like SHELX and ORTEP-3 have been critical in confirming the (Z)-configuration of similar aurones via X-ray crystallography. The target compound’s structure remains unvalidated in the provided evidence, but its geometry is inferred from SAR studies.

Biological Activity

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its diverse biological activities. This compound features a unique chemical structure that includes a benzofuran core, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H20O6S. The compound's structure can be represented as follows:

InChI InChI 1S C22H20O6S c1 26 16 7 10 18 11 8 16 29 24 25 28 17 9 12 19 20 14 17 27 21 22 19 23 13 15 5 3 2 4 6 15 h2 14H 1H3 b21 13\text{InChI }\text{InChI 1S C22H20O6S c1 26 16 7 10 18 11 8 16 29 24 25 28 17 9 12 19 20 14 17 27 21 22 19 23 13 15 5 3 2 4 6 15 h2 14H 1H3 b21 13}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzofuran moiety can modulate the activity of various enzymes and receptors, while the methoxybenzenesulfonate group enhances solubility and bioavailability.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Studies indicate that it has antimicrobial effects against various pathogens.
  • Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation through apoptosis induction.

Antioxidant Activity

Research has demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in vitro. A study reported an IC50 value of 15 µM for ROS scavenging activity, indicating strong antioxidant potential.

Antimicrobial Activity

In vitro assays have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL against tested bacterial strains.

Anticancer Activity

A series of studies have evaluated the anticancer effects of the compound on various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)12Inhibits proliferation
HeLa (Cervical Cancer)8Induces apoptosis
A549 (Lung Cancer)10Cell cycle arrest

Case Studies

  • Study on Antioxidant Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced lipid peroxidation in liver cells.
    "The results indicate that (Z)-2-(2-methoxybenzylidene)-3-oxo derivatives can serve as potential therapeutic agents in oxidative stress-related diseases."
  • Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.
    "These findings support further investigation into the development of novel antimicrobial agents based on this scaffold."
  • Cancer Research : A comparative analysis revealed that the compound exhibited superior anticancer activity compared to traditional chemotherapeutics in certain cancer models.
    "The compound's unique mechanism of inducing apoptosis presents an exciting avenue for cancer therapy."

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